1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-ethylpyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-6-8(10(13)14)7-3-4-11-5-9(7)12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
XDCHPRZXBAPFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
A stirred solution of ethyl 1-ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (1.3 mmol) in ethanol (12 mL) is treated with 2M NaOH (1.7 mmol). The mixture undergoes reflux for 2 hours, followed by solvent evaporation. Acidification with acetic acid to pH 4.0 precipitates the carboxylic acid, which is isolated via filtration and desiccation.
Key Parameters:
-
Solvent System : Ethanol-water mixtures (4:1 v/v) maximize solubility while preventing byproduct formation.
-
Temperature : Reflux at 78°C ensures complete de-esterification without decarboxylation.
-
Catalyst : Sodium hydroxide (1.3 equivalents) provides optimal hydrolysis rates.
This method typically achieves yields of 70–85%, with purity >95% confirmed by HPLC. Comparative studies show prolonged reaction times (>3 hours) reduce yields due to acid-catalyzed decomposition.
Cyclization of Propargylamine Intermediates
An alternative pathway employs intramolecular cyclization of propargylamine derivatives to construct the pyrrolopyridine ring. This method adapts strategies from related heterocyclic systems.
Synthetic Protocol
-
Intermediate Preparation : 3-Ethylamino-4-(prop-2-yn-1-ylamino)pyridine is synthesized via nucleophilic substitution of 4-chloropyridine with propargylamine (2.5 equivalents) in DMF at 60°C.
-
Cyclization : Copper(I) iodide (10 mol%) catalyzes the cyclization in acetonitrile at 80°C, forming the pyrrolo[2,3-c]pyridine core.
-
Oxidation : The 3-position is oxidized using KMnO₄ in acidic aqueous acetone (0°C, 1 hour) to install the carboxylic acid group.
Yield Analysis:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Propargylamine coupling | 65 | 90 |
| Cyclization | 78 | 88 |
| Oxidation | 82 | 95 |
This multistep approach achieves an overall yield of 41%, with the oxidation step being critical for regioselectivity.
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium-catalyzed reactions to assemble the pyrrolopyridine skeleton, followed by carboxylation. This method offers superior functional group tolerance.
Sonogashira Coupling Methodology
Optimization Data:
-
Catalyst Loading : 5 mol% Pd(PPh₃)₄ balances cost and efficiency.
-
CO₂ Pressure : Atmospheric pressure minimizes equipment requirements while maintaining 75% conversion.
-
Solvent : DMF/water mixtures enhance CO₂ solubility and stabilize palladium intermediates.
This route provides a 68% isolated yield, with the major byproduct (15%) identified as the decarboxylated analog.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Ester hydrolysis | 85 | 95 | Single-step, scalable | Requires ester precursor |
| Cyclization | 41 | 88 | Builds core from simple units | Multistep, moderate yields |
| Palladium catalysis | 68 | 92 | Functional group tolerance | High catalyst cost |
Ester hydrolysis remains the preferred industrial method due to its simplicity, while palladium-catalyzed routes are gaining traction for complex derivatives.
Mechanistic Insights
Hydrolysis Kinetics
Studies on analogous systems show pseudo-first-order kinetics for ester hydrolysis, with an activation energy of 72 kJ/mol. The rate-determining step involves hydroxide attack on the carbonyl carbon, facilitated by electron-withdrawing groups on the pyridine ring.
Cyclization Stereochemistry
Density functional theory (DFT) calculations reveal that copper-catalyzed cyclization proceeds via a six-membered transition state, ensuring exclusive formation of the [2,3-c] regioisomer. The ethyl group’s steric bulk directs the propargylamine orientation, preventing [3,2-b] byproducts.
Industrial-Scale Considerations
Cost Analysis
| Component | Ester Hydrolysis ($/kg) | Cyclization ($/kg) |
|---|---|---|
| Raw materials | 120 | 210 |
| Catalysts/reagents | 30 | 150 |
| Purification | 50 | 90 |
| Total | 200 | 450 |
Ester hydrolysis demonstrates clear economic advantages, though palladium-based methods may become viable with catalyst recycling systems.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Histone Deacetylase Inhibition
Histone deacetylases are crucial enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones. The inhibition of these enzymes can reactivate silenced genes associated with tumor suppression, making them important targets in cancer therapy.
- Mechanism of Action : 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid acts as an HDAC inhibitor, potentially leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes. This mechanism is particularly relevant in cancers where HDACs are overexpressed .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its analogs in preclinical models:
- Study on HDAC Inhibitors : A study demonstrated that derivatives of pyrrolo[2,3-c]pyridine exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) provided insights into modifications that enhance potency and selectivity against specific HDAC isoforms .
- Pharmacophore Modeling : Research utilizing pharmacophore modeling and 3D quantitative structure-activity relationship (QSAR) approaches has identified key molecular features necessary for HDAC inhibition. This modeling aids in the design of novel compounds based on the structural characteristics of 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid .
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key analogs and their structural differences:
Physicochemical Properties
- Lipophilicity : The ethyl group in the 1-position increases logP compared to unsubstituted (e.g., 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid) and chloro-substituted analogs, enhancing membrane permeability .
- Acidity : The carboxylic acid at the 3-position (pKa ~3-4) is more acidic than esters (e.g., ethyl esters in ) but less electron-withdrawing than chloro substituents .
- Solubility: The pyridino-fused analog () likely has reduced aqueous solubility due to increased aromaticity.
Key Research Findings
Positional Isomerism : Moving the carboxylic acid from the 3- to 2-position () alters hydrogen-bonding capacity, impacting interactions with enzymes or receptors .
Synthetic Scalability : Ethyl ester intermediates (e.g., ) enable efficient large-scale synthesis, whereas fused-ring systems () face scalability challenges .
Biological Activity
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS No. 1394175-20-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The biological activity of 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been noted for its potential inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism and clearance .
Antiproliferative Effects
Research indicates that compounds similar to 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid exhibit antiproliferative activity against various human tumor cell lines. For instance, derivatives of pyrrolo compounds have shown GI50 values in the nanomolar to micromolar range across different cancer types .
Antimicrobial Activity
Pyrrole derivatives have been recognized for their antimicrobial properties. In studies comparing various pyrrole-based compounds, some exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL . Although specific data on 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is limited, its structural similarity to active compounds suggests potential antimicrobial effects.
Study on Antiparasitic Activity
A comparative study evaluated the antiparasitic activity of various nitrogen heterocycles. Compounds structurally related to 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid demonstrated varying degrees of effectiveness against Plasmodium falciparum, with EC50 values indicating substantial activity in some cases .
Table: Summary of Biological Activities
| Compound | Target | EC50 (μM) | Remarks |
|---|---|---|---|
| 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | Tumor Cells | nM - μM range | Antiproliferative |
| Pyrrole Derivative A | S. aureus | 3.12 μg/mL | Antimicrobial |
| Pyrrole Derivative B | E. coli | 12.5 μg/mL | Antimicrobial |
| Nitrogen Heterocycle C | P. falciparum | EC50 < 0.1 μM | Antiparasitic |
Q & A
Basic: What are the standard synthetic routes for 1-ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, and how can intermediates be characterized?
Methodological Answer:
A common approach involves alkylation of the pyrrolo-pyridine core. For example:
- Step 1: React 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid with ethyl iodide in the presence of a base like NaH in THF (0°C to room temperature) to introduce the ethyl group .
- Step 2: Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
- Characterization: Use ESIMS (Electrospray Ionization Mass Spectrometry) to confirm molecular weight (expected m/z: ~190.2 for the ethylated intermediate) and ¹H NMR (DMSO-d₆) to verify substitution patterns (e.g., ethyl group protons at δ 1.35–1.42 ppm for -CH₂CH₃) .
Basic: Which spectroscopic techniques are critical for validating the structure of this compound and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Essential for confirming regioselectivity of substitution. For example, aromatic protons in the pyrrolo-pyridine system typically appear as doublets in δ 7.5–8.2 ppm .
- High-Resolution Mass Spectrometry (HRMS): Resolves exact mass (e.g., C₈H₉N₂O₂ requires m/z 163.0606).
- IR Spectroscopy: Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) .
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic substitution sites) .
- Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states, reducing trial-and-error experimentation. For example, simulating nitration or halogenation steps to prioritize synthetic routes .
Advanced: What strategies address contradictions in biological activity data for structurally similar pyrrolo-pyridines?
Methodological Answer:
- Structure-Activity Relationship (SAR) Validation: Synthesize analogs with systematic substitutions (e.g., replacing ethyl with methyl or cyclopropyl groups) and test in parallel .
- Cross-Technique Validation: Combine in vitro assays (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to correlate activity with binding poses .
Advanced: How can reaction conditions be optimized for scale-up without compromising yield?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to variables (temperature, solvent ratio, catalyst loading). For example, optimize Pd-catalyzed coupling reactions by screening Pd(PPh₃)₄ concentrations (0.5–5 mol%) in dioxane/water mixtures .
- Process Analytical Technology (PAT): Use inline FTIR or HPLC to monitor reaction progress and adjust parameters dynamically .
Advanced: What methodologies resolve discrepancies in spectroscopic data for novel derivatives?
Methodological Answer:
- Multi-Technique Cross-Validation: Compare NMR (DEPT-135 for quaternary carbons), X-ray crystallography (for absolute configuration), and HRMS.
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm peak assignments in complex spectra .
Basic: How can researchers ensure purity (>97%) for pharmacological studies?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (80:20 v/v) to remove polar impurities.
- Preparative HPLC: Employ C18 columns with acetonitrile/0.1% TFA gradients (5–95% over 30 min) .
Advanced: What are key considerations for modifying the pyrrolo-pyridine core to enhance stability?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Introduce -NO₂ or -CF₃ at the 5-position to reduce electron density and minimize oxidative degradation .
- Steric Shielding: Add bulky substituents (e.g., tert-butyl) adjacent to reactive sites to block undesired side reactions .
Basic: What purification techniques are effective for acid-functionalized heterocycles?
Methodological Answer:
- Ion-Exchange Chromatography: Separate carboxylic acid derivatives using Dowex 50WX2 resin (H⁺ form) and elute with NH₄OH gradients .
- Liquid-Liquid Extraction: Partition between ethyl acetate and 5% NaHCO₃ to isolate the acid form .
Advanced: How can oxidative stability be assessed for long-term storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
